Cas no 33255-13-9 (3,6-Dibromo-9-ethyl-9H-carbazole)
3,6-Dibromo-9-ethyl-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Dibromo-9-ethyl-9H-carbazole
- 3,6-Dibromo-9-ethylcarbazole
- 1-(2,3-DIMETHYLPHENYL)PYRROLIDINE
- 3,6-dibromo-9-ethyl-carbazole
- 3,6-dibromo-N-ethyl-carbazole
- 9-ethyl-3,6-dibromo-9H-carbazole
- 9-ethyl-3,6-dibromocarbazole
- Carbazole,3,6-dibromo-9-ethyl- (8CI)
- 3,6-Dibromo-N-ethylcarbazole
- N-Ethyl-3,6-dibromocarbazole
- AS-60930
- 3,6-Dibromo-9-ethylcarbazole, 98%
- CS-W009805
- SCHEMBL871702
- SB66627
- 3,6-Dibromo-9-ethyl-9H-carbazole #
- 33255-13-9
- D2982
- A851667
- DTXSID30348189
- FT-0698257
- C14H11Br2N
- 3,6-dibromo N-ethylcarbazole
- SR-01000633595-1
- CCG-43698
- AKOS015834706
- MFCD00138134
- DB-068791
-
- MDL: MFCD00138134
- Inchi: 1S/C14H11Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3
- InChI Key: GZBJRMVGNVDUCO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C1C=C(C=CC=1N2CC)Br
Computed Properties
- Exact Mass: 350.92600
- Monoisotopic Mass: 350.926
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5
- Topological Polar Surface Area: 4.9A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.7
- Melting Point: 139.0 to 143.0 deg-C
- Boiling Point: 446.7℃ at 760 mmHg
- Flash Point: 224.0±26.8 °C
- Refractive Index: 1.678
- PSA: 4.93000
- LogP: 5.33940
- Solubility: Not determined
3,6-Dibromo-9-ethyl-9H-carbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H318,H413
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3,6-Dibromo-9-ethyl-9H-carbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,6-Dibromo-9-ethyl-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111734-10g |
3,6-dibromo-9-ethyl-9H-carbazole |
33255-13-9 | 97% | 10g |
$343 | 2021-08-06 | |
| TRC | B426243-50mg |
3,6-Dibromo-9-ethyl-9H-carbazole |
33255-13-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426243-100mg |
3,6-Dibromo-9-ethyl-9H-carbazole |
33255-13-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426243-500mg |
3,6-Dibromo-9-ethyl-9H-carbazole |
33255-13-9 | 500mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808227-1g |
3,6-Dibromo-9-ethylcarbazole |
33255-13-9 | 98% | 1g |
¥299.70 | 2022-01-12 | |
| abcr | AB200283-1 g |
3,6-Dibromo-9-ethylcarbazole; . |
33255-13-9 | 1 g |
€105.60 | 2023-07-20 | ||
| abcr | AB200283-5 g |
3,6-Dibromo-9-ethylcarbazole; . |
33255-13-9 | 5 g |
€299.10 | 2023-07-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011143-1g |
3,6-Dibromo-9-ethyl-9H-carbazole |
33255-13-9 | 98% | 1g |
¥277 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011143-5g |
3,6-Dibromo-9-ethyl-9H-carbazole |
33255-13-9 | 98% | 5g |
¥944 | 2023-09-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2982-1G |
3,6-Dibromo-9-ethylcarbazole |
33255-13-9 | >98.0%(GC) | 1g |
¥120.00 | 2024-04-15 |
3,6-Dibromo-9-ethyl-9H-carbazole Suppliers
3,6-Dibromo-9-ethyl-9H-carbazole Related Literature
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Se Hun Kim,Illhun Cho,Mun Ki Sim,Sanghyuk Park,Soo Young Park J. Mater. Chem. 2011 21 9139
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Chinmaya R. Mirle,Raja M.,Vasudevarao P.,Sankararaman S.,Kothandaraman R. New J. Chem. 2020 44 14401
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Ramar Arumugam,Prakash Nayak,Bijoy Dey,Ramkumar Kannan,Krishnan Venkatasubbaiah,Vadapalli Chandrasekhar Dalton Trans. 2023 52 7926
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Ming-Dao Zhang,Hai-Xian Xie,Xue-Hai Ju,Ling Qin,Qing-Xiang Yang,He-Gen Zheng,Xing-Fu Zhou Phys. Chem. Chem. Phys. 2013 15 634
Additional information on 3,6-Dibromo-9-ethyl-9H-carbazole
Professional Introduction to 3,6-Dibromo-9-ethyl-9H-carbazole (CAS No. 33255-13-9)
3,6-Dibromo-9-ethyl-9H-carbazole, identified by its Chemical Abstracts Service (CAS) number 33255-13-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule, featuring a carbazole core substituted with bromine atoms at the 3 and 6 positions and an ethyl group at the 9 position, has garnered considerable attention due to its versatile applications in medicinal chemistry and material science.
The structural framework of 3,6-Dibromo-9-ethyl-9H-carbazole makes it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of bromine atoms at the 3 and 6 positions enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for developing novel therapeutic compounds.
In recent years, 3,6-Dibromo-9-ethyl-9H-carbazole has been extensively studied for its potential in the development of anticancer agents. The carbazole scaffold is known for its biological activity, particularly in inhibiting tumor growth and angiogenesis. Researchers have leveraged the brominated derivatives of carbazole to design molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. The ethyl substitution at the 9 position further modulates the electronic properties of the molecule, influencing its binding affinity to biological targets.
One of the most compelling applications of 3,6-Dibromo-9-ethyl-9H-carbazole is in the field of organic electronics. The compound’s ability to undergo efficient charge transport makes it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The bromine atoms serve as handles for further chemical modifications, enabling the tuning of optoelectronic properties such as hole and electron mobility. This has led to significant advancements in the development of high-performance flexible electronics.
The synthesis of 3,6-Dibromo-9-ethyl-9H-carbazole typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes bromination of carbazole followed by ethylation at the 9 position. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 33255-13-9 more accessible for industrial applications. The growing demand for this compound underscores its importance in both academic research and industrial development.
Recent studies have also explored the pharmacokinetic properties of derivatives of 3,6-Dibromo-9-ethyl-9H-carbazole. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for optimizing their therapeutic efficacy. Computational modeling and experimental techniques have been employed to predict and verify these properties, leading to more informed drug design strategies.
The role of 3,6-Dibromo-9-ethyl-9H-carbazole in drug discovery extends beyond anticancer applications. It has been investigated as a potential scaffold for antimicrobial agents, addressing the growing concern over antibiotic resistance. The structural features that make it effective against cancer cells also contribute to its activity against bacterial pathogens, offering a promising avenue for developing new antibiotics.
In conclusion, 3,6-Dibromo-9-ethyl-9H-carbazole (CAS No. 33255-13-9) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from developing novel therapeutics to advancing electronic technologies. As research continues to uncover new possibilities for this molecule, its importance is likely to grow even further.
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